molecular formula C7H11O6P B14319317 Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate CAS No. 112683-52-0

Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate

Katalognummer: B14319317
CAS-Nummer: 112683-52-0
Molekulargewicht: 222.13 g/mol
InChI-Schlüssel: MZXMWWAGEKWVGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate is a chemical compound known for its unique structure and reactivity. It is also referred to as 2,3-Butadienoic acid, 2-[(dimethoxyphosphinyl)oxy]-, methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2,3-butadienoic acid with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can yield phosphine oxide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have applications in organic synthesis and material science.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the dimethoxyphosphoryl group, which can participate in coordination with metal ions and other electrophilic species. The pathways involved in its reactions include nucleophilic addition, substitution, and elimination mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate is unique due to the presence of both the allene and phosphonate functional groups. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and material science.

Eigenschaften

CAS-Nummer

112683-52-0

Molekularformel

C7H11O6P

Molekulargewicht

222.13 g/mol

InChI

InChI=1S/C7H11O6P/c1-5-6(7(8)10-2)13-14(9,11-3)12-4/h1H2,2-4H3

InChI-Schlüssel

MZXMWWAGEKWVGV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=C=C)OP(=O)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.